2'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
2’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives It features an acetylamino group attached to the biphenyl structure, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetylamino derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the acetylamino group.
Substitution: The biphenyl structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl structure.
Scientific Research Applications
2’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The carboxylic acid group can also play a role in binding to active sites and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2’-(Acetylamino)[1,1’-biphenyl]-3-carboxylic acid
- 2-(Acetylamino)hexanoic acid
Uniqueness
2’-(Acetylamino)[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H13NO3 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-(2-acetamidophenyl)benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10(17)16-14-5-3-2-4-13(14)11-6-8-12(9-7-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI Key |
UETUSMGQLAHLME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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